(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Descripción

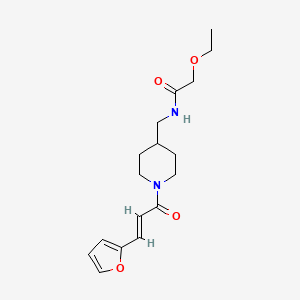

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a furan-acryloyl group and an ethoxyacetamide side chain. The (E)-stereochemistry of the acryloyl moiety is critical for its spatial orientation, which may influence binding to biological targets.

Propiedades

IUPAC Name |

2-ethoxy-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-22-13-16(20)18-12-14-7-9-19(10-8-14)17(21)6-5-15-4-3-11-23-15/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,18,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGOEPBAFGSWMA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Formula and Weight

- Molecular Formula: C22H26N2O4

- Molecular Weight: 382.5 g/mol

Structural Representation

The compound features a furan ring, a piperidine moiety, and an ethoxy group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 1235678-20-2 |

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with furan and piperidine structures have shown moderate to high cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Case Study

In a study evaluating the cytotoxic effects of a related compound on HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated an IC50 value of approximately 15 µM, indicating significant anticancer potential compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In animal models of inflammation, the compound significantly reduced levels of TNF-alpha and IL-6.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage caused by oxidative agents, which could have implications for neurodegenerative diseases.

The biological activities of this compound are thought to be mediated through several pathways:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Membrane Disruption: Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation: It may modulate immune responses by affecting cytokine production.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Chalcone-Based Acetamide Derivatives

Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide () share the acryloyl-acetamide framework but differ in substituents. Key distinctions:

- Substituent Effects: The target compound’s furan ring replaces chlorophenyl or bromophenyl groups in analogs.

- Synthetic Pathways : Unlike the chalcone derivatives synthesized via chloroacetylation of diphenylamine, the target compound’s piperidine core suggests reductive amination or Michael addition as plausible routes .

Piperidine-Containing Antimicrobial Synergists

DMPI and CDFII () feature piperidine linked to indole or chlorophenyl groups. Comparisons highlight:

- Heterocyclic Moieties : The absence of indole in the target compound may limit activity against MRSA, as indole derivatives in CDFII enhance carbapenem synergy via membrane disruption. However, the furan-acryloyl group could offer alternative binding modes in bacterial efflux pump inhibition .

- Side Chain Flexibility : The ethoxy group in the target compound may improve metabolic stability compared to CDFII’s 2-chlorophenyl, which is prone to oxidative dehalogenation.

Formylphenyl and Naphthyridine Derivatives

The (S)-2-(3-ethoxy-4-formylphenyl)-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)acetamide () and Goxalapladib () emphasize:

- Electrophilic Groups: The target compound lacks the formyl or trifluoromethyl groups seen in and , which are critical for covalent binding (e.g., aldehyde Schiff base formation) or lipophilicity. This suggests the target may rely on non-covalent interactions (e.g., hydrogen bonding via acetamide).

- Therapeutic Scope : Goxalapladib’s naphthyridine core targets atherosclerosis via phospholipase A2 inhibition, whereas the furan-piperidine scaffold in the target compound might favor neurological or anti-inflammatory pathways .

Thioether and Heteroaromatic Acetamides

Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () and thiophene-containing analogs () differ in:

- Linker Chemistry : The target’s acryloyl group provides rigidity and conjugation, contrasting with the flexible thioether in . This could affect membrane permeability and target engagement kinetics.

- Bioisosterism : Furan (target) vs. thiophene () alters electronic density and metabolic pathways. Furan’s lower aromaticity may reduce CYP450-mediated oxidation compared to thiophene’s susceptibility to epoxidation .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s piperidine and acryloyl groups are synthetically tractable, but stereochemical control (E-configuration) may require chiral catalysts or photochemical methods.

- Bioactivity Predictions: Molecular docking studies (extrapolated from and ) suggest the furan-acryloyl moiety could inhibit bacterial FabI enoyl-ACP reductase, a target for Gram-positive pathogens.

- Limitations : Lack of halogen or trifluoromethyl groups may reduce potency compared to and analogs but improve safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.